Benzylidene 2,4-pentanedione
Description
Contextualization within β-Diketone Chemistry
To understand the chemical nature of benzylidene 2,4-pentanedione, it is essential to first consider the family to which it belongs: β-diketones (or 1,3-diketones). These compounds are defined by the presence of two carbonyl groups separated by a single methylene (B1212753) group. This structural motif imparts unique properties that are fundamental to their chemistry. bohrium.com
A key characteristic of β-diketones is their existence in a tautomeric equilibrium between a diketo form and an enol form. nih.gov The enol form is often significantly stabilized by the formation of a six-membered, quasi-aromatic ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. nih.gov This keto-enol tautomerism is a critical factor governing the reactivity of β-diketones. nih.gov
Furthermore, the protons on the central carbon (the α-carbon) of β-diketones are notably acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. This acidity allows β-diketones to be readily deprotonated by bases, forming nucleophilic enolates that are central to many carbon-carbon bond-forming reactions. bohrium.comrsc.org
This compound is a specialized β-diketone. The presence of the benzylidene substituent creates an extended conjugated system, which modifies its electronic properties and reactivity compared to simple β-diketones. It functions as a conjugated enone, making it susceptible to nucleophilic attack not only at the carbonyl carbons but also at the β-carbon of the benzylidene group.
Significance as a Synthetic Building Block and Reaction Intermediate
This compound is a versatile intermediate in organic synthesis, primarily due to its multiple reactive sites. Its value lies in its ability to participate in a wide array of chemical transformations, leading to the construction of more complex molecular architectures, particularly heterocyclic compounds. ontosight.ai
Synthesis via Knoevenagel Condensation: The standard synthesis of this compound is the Knoevenagel condensation, a variant of the aldol (B89426) condensation. mychemblog.com This reaction is typically catalyzed by a weak base. mychemblog.com Theoretical studies on the reaction between benzaldehyde (B42025) and acetylacetone (B45752) have investigated the reaction mechanism, identifying the rate-determining steps under different catalytic conditions. rsc.orgrsc.orgacs.orgnih.gov For instance, with a methoxide (B1231860) catalyst, the rate-determining step is the departure of the hydroxide (B78521) ion from an anionic intermediate. rsc.orgrsc.org
| Reactants | Catalyst | Solvent | Conditions |
| Benzaldehyde, 2,4-Pentanedione | Piperidine (B6355638) | Cyclohexane (B81311) | Reflux with azeotropic water removal |
| Benzaldehyde, 2,4-Pentanedione | Sodium Hydroxide (NaOH) | Ethanol (B145695) | Room Temperature |
| Benzaldehyde, 2,4-Pentanedione | Piperidine | Methanol (B129727) | Room Temperature |
| Data sourced from multiple references. mychemblog.comgoogle.com |
Key Reactions and Applications:
Michael Addition: As an α,β-unsaturated system, this compound is an excellent Michael acceptor. It readily undergoes 1,4-conjugate addition with a variety of nucleophiles. arkat-usa.orgchegg.com In some instances, during its own synthesis from benzaldehyde and a 1,3-dione, the initially formed benzylidene adduct is so reactive that it can be trapped by a second molecule of the dione (B5365651) via a Michael addition, yielding a different final product. acs.org
Cycloaddition Reactions: The compound participates in cycloaddition reactions to form cyclic structures. A notable example is the formal [1+4] cycloaddition with alkyl isocyanides. sid.iracs.org This reaction proceeds through a stepwise mechanism involving a zwitterionic intermediate to yield highly substituted furan (B31954) derivatives. sid.ir
Synthesis of Heterocycles: this compound is a precursor for a diverse range of heterocyclic compounds. Its reaction with different reagents allows for the construction of various ring systems. chemicalbook.comsigmaaldrich.com This versatility makes it a valuable starting material in medicinal and materials chemistry. bohrium.comontosight.ai
| Reagent(s) | Resulting Heterocycle |
| Alkyl Isocyanides | 5-Hydroxy-N-substituted-2H-pyrrol-2-ones |
| Phosphonite Esters | Five-membered cyclic oxyphosphoranes |
| Hydrazones | Alkenyl Pyrazoles |
| Data sourced from multiple references. chemicalbook.comsigmaaldrich.comresearchgate.net |
The compound also serves as a ligand in coordination chemistry, forming complexes with metals like samarium(III). researchgate.net Its derivatives have been investigated for various applications, including as photostabilizers in sunscreen formulations. google.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
6-phenylhex-5-ene-2,4-dione |
InChI |
InChI=1S/C12H12O2/c1-10(13)9-12(14)8-7-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
OOKUSDZYOMYKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Primary Synthetic Routes to Benzylidene 2,4-pentanedione
The synthesis of 3-Benzylidene-2,4-pentanedione (B1295106) is primarily achieved through condensation reactions, with the Knoevenagel condensation being the most prominent and widely utilized technique. The fundamental approach involves the reaction between benzaldehyde (B42025) and 2,4-pentanedione (also known as acetylacetone). chemicalbook.comscientificlabs.co.uk This reaction is typically facilitated by a base catalyst in a suitable solvent. sigmaaldrich.com The process generally involves combining equimolar quantities of the reactants and allowing them to stir at room temperature, leading to the precipitation of the product, which is then collected by filtration.
The Knoevenagel condensation is a modification of the aldol (B89426) condensation and serves as a cornerstone for synthesizing this compound. wikipedia.org The reaction mechanism is a nucleophilic addition of an active hydrogen compound, in this case, 2,4-pentanedione, to the carbonyl group of benzaldehyde. wikipedia.org This is followed by a dehydration reaction, where a molecule of water is eliminated to form the final α,β-unsaturated ketone product. wikipedia.org The active methylene (B1212753) group in 2,4-pentanedione is readily deprotonated by a mild base to form an enolate ion, which then acts as the nucleophile. wikipedia.org This enolate attacks the electrophilic carbonyl carbon of benzaldehyde, leading to a β-hydroxy carbonyl intermediate that spontaneously dehydrates to yield the conjugated product.
A variety of catalytic systems have been employed to enhance the efficiency and yield of this compound synthesis. The catalyst is typically a weakly basic amine to facilitate deprotonation of the active methylene compound without inducing self-condensation of the aldehyde. wikipedia.org
Amine Catalysts : Piperidine (B6355638) is a commonly used catalyst for this condensation, often in a solvent like cyclohexane (B81311) or ethanol (B145695).
Organocatalysts : 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported as an efficient organocatalyst for similar Knoevenagel condensations, promoting the reaction in aqueous media. jmaterenvironsci.com
Metal Complexes : Ruthenium(II) cymene complexes have demonstrated high efficiency in catalyzing Knoevenagel condensation reactions under mild, solvent-free conditions. nih.gov
Benign Catalysts : In efforts to develop greener procedures, environmentally benign ammonium (B1175870) salts like ammonium bicarbonate have been successfully used as catalysts, avoiding the need for more hazardous amines like pyridine (B92270) and piperidine. tue.nl
| Catalyst System | Typical Conditions | Reference |
| Piperidine | Ethanol, Room Temperature | |
| Ammonium Bicarbonate | Solvent-free | tue.nl |
| DABCO | Aqueous Ethanol | jmaterenvironsci.com |
| Ruthenium(II) Cymene Complexes | Solvent-free, 75 °C | nih.gov |
The application of green chemistry principles aims to create more environmentally benign and sustainable synthetic protocols. rsc.org For the synthesis of this compound and its derivatives, several green approaches have been developed. These methods focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. uniroma1.itpharmacyjournal.org
Key green strategies include:
Solvent-Free Synthesis : Performing the Knoevenagel condensation under solvent-free conditions, for instance, using a "grindstone method," significantly reduces chemical waste. tue.nl
Use of Greener Solvents : When a solvent is necessary, replacing traditional organic solvents with more environmentally friendly options like aqueous ethanol is a common strategy. jmaterenvironsci.com Aqueous media are advantageous due to being non-hazardous, inexpensive, and readily available. jmaterenvironsci.com
Benign Catalysts : The substitution of toxic and hazardous catalysts like pyridine and piperidine with benign alternatives such as ammonium bicarbonate improves the safety and environmental profile of the synthesis. tue.nl
Atom Economy : The Knoevenagel condensation is an inherently atom-economical reaction, as the primary byproduct is water. researchgate.net
Synthesis of Substituted this compound Derivatives
The Knoevenagel condensation is highly adaptable for the synthesis of a wide array of substituted 3-benzylidene-2,4-pentanedione derivatives. This is achieved by reacting various substituted benzaldehydes with 2,4-pentanedione. The substituents on the aromatic ring can be either electron-donating groups (e.g., hydroxyl, alkoxyl) or electron-withdrawing groups (e.g., nitro, halide). jmaterenvironsci.com The choice of substituent allows for the tuning of the resulting molecule's chemical and electronic properties. The general procedure remains similar to the synthesis of the parent compound, involving the condensation of the specific substituted benzaldehyde with acetylacetone (B45752) in the presence of a catalyst.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Benzaldehyde | 2,4-Pentanedione | Piperidine | 3-Benzylidene-2,4-pentanedione |
| 4-Chlorobenzaldehyde | 2,4-Pentanedione | DABCO | 3-(4-Chlorobenzylidene)-2,4-pentanedione |
| 4-Methoxybenzaldehyde | 2,4-Pentanedione | Ammonium Bicarbonate | 3-(4-Methoxybenzylidene)-2,4-pentanedione |
| 2-Nitrobenzaldehyde | 2,4-Pentanedione | Piperidine | 3-(2-Nitrobenzylidene)-2,4-pentanedione |
Functionalization and Derivatization Reactions
This compound can serve as a precursor for further chemical modifications and the synthesis of more complex molecules. Its structure, containing conjugated double bonds and ketone functionalities, offers sites for various reactions. These derivatizations are used to create compounds for diverse applications, including the synthesis of heterocyclic rings like pyrazoles and isoxazoles.
A notable derivatization of this compound is its reaction via trimethylsilylation. chemicalbook.comchemicalbook.com This functionalization targets the enolizable ketone groups of the pentanedione moiety. The reaction leads to the formation of 3-Benzylidene-2,4-bis(trimethylsilyloxy)-1,4-pentadiene. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com This silylated diene is a valuable intermediate in organic synthesis, for example, in diene-transmissive Diels-Alder reactions. sigmaaldrich.com
Formation of Bis-Mannich Bases and Related Derivatives from this compound
The derivatization of this compound can be effectively achieved through the Mannich reaction, a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. oarjbp.comnih.gov This reaction is a cornerstone in synthetic organic chemistry for the introduction of an aminomethyl functional group. oarjbp.com In the case of this compound, which possesses two reactive methyl groups adjacent to the carbonyl functionalities, the formation of bis-Mannich bases is a plausible and significant synthetic pathway.
The reaction proceeds via the formation of an Eschenmoser-like salt (an iminium ion) from the reaction of the secondary amine with formaldehyde. This electrophilic species is then attacked by the enol form of the dione (B5365651). Given the presence of two enolizable methyl groups in this compound, a double aminomethylation can occur, leading to the corresponding bis-Mannich base. The general scheme for this reaction involves treating this compound with two equivalents of formaldehyde and a secondary amine.
While direct experimental data for the bis-aminomethylation of this compound is not extensively documented in readily available literature, the synthesis of bis-Mannich bases from analogous ketones, such as acetophenones, is well-established. nih.gov In these reactions, both methyl groups attached to the carbonyl are susceptible to aminomethylation, yielding the corresponding bis-Mannich bases. nih.gov For instance, the reaction of acetophenone (B1666503) with formaldehyde and a secondary amine can lead to the formation of a double Mannich base. nih.gov
The reactivity of the active methylene protons in the methyl groups of this compound suggests a high propensity for this substrate to undergo bis-aminomethylation under appropriate reaction conditions. The reaction would typically be carried out in a suitable solvent, such as ethanol or dioxane, and may be catalyzed by a small amount of acid. The choice of the secondary amine (e.g., dimethylamine, diethylamine, piperidine, morpholine) would determine the nature of the amino groups in the final bis-Mannich base.
The resulting bis-Mannich bases are valuable synthetic intermediates. The presence of two amino groups offers opportunities for further derivatization, such as quaternization to form bis-ammonium salts, which can then serve as precursors for the synthesis of other complex molecules through elimination reactions.
Below is a table summarizing the expected reactants and products for the synthesis of bis-Mannich bases from this compound, based on analogous reactions with other diketones and compounds with multiple active hydrogen sites.
| Substrate | Amine | Aldehyde | Expected Product |
| This compound | Dimethylamine | Formaldehyde | 3-benzylidene-1,5-bis(dimethylamino)pentane-2,4-dione |
| This compound | Diethylamine | Formaldehyde | 3-benzylidene-1,5-bis(diethylamino)pentane-2,4-dione |
| This compound | Piperidine | Formaldehyde | 3-benzylidene-1,5-di(piperidin-1-yl)pentane-2,4-dione |
| This compound | Morpholine | Formaldehyde | 3-benzylidene-1,5-di(morpholin-4-yl)pentane-2,4-dione |
These derivatization strategies highlight the versatility of this compound as a scaffold in organic synthesis, allowing for the introduction of multiple functional groups and the construction of more complex molecular architectures.
Spectroscopic and Structural Elucidation
Advanced Spectroscopic Characterization Techniques
Spectroscopic methodologies are fundamental to confirming the molecular structure of Benzylidene 2,4-pentanedione and understanding the interplay of its constituent functional groups, including the phenyl ring, the vinyl group, and the two acetyl moieties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.
¹H NMR: The proton NMR spectrum of this compound provides distinct signals that confirm its structure. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the benzylidene group typically appear as a multiplet in the range of δ 7.2–7.8 ppm. The vinylic proton, which is part of the conjugated system, gives rise to a singlet at approximately 7.45 ppm. A key feature of the spectrum is the presence of two distinct singlets for the methyl protons of the acetyl groups, a consequence of the molecule's asymmetry. The methyl group in the E (trans) position relative to the phenyl ring resonates upfield at around 2.13 ppm, while the methyl group in the Z (cis) position appears downfield at approximately 2.40 ppm.
¹³C NMR: The ¹³C NMR spectrum offers further structural confirmation by detailing the carbon framework. The carbonyl carbons of the two acetyl groups are particularly diagnostic, resonating in the downfield region of 195-205 ppm. Studies on substituted derivatives, such as 3-(3-chloro-benzylidene)-2,4-pentanedione, have allowed for the explicit assignment of these carbonyl signals. spectrabase.com The chemical shifts of the ethylenic carbons and the carbons of the phenyl ring also provide characteristic signals that are sensitive to the electronic effects of any substituents on the aromatic ring. chempap.org For instance, in substituted 2-benzylidene-l,3-cycloheptanediones, a related system, the chemical shifts of the carbonyl carbons show a clear correlation with Hammett substituent constants. chempap.org
Interactive Data Table: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Assignment | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Methyl Protons (E to phenyl) | ~2.13 |
| ¹H | Methyl Protons (Z to phenyl) | ~2.40 |
| ¹H | Phenyl Protons | ~7.3 (multiplet) |
| ¹H | Vinylic Proton | ~7.45 (singlet) |
Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals the presence of its key functional groups through characteristic vibrational frequencies. The gas-phase spectrum shows strong C-H stretching vibrations from the aromatic ring and methyl groups just above and below 3000 cm⁻¹, respectively. A very prominent feature is the intense absorption band corresponding to the C=O stretching of the conjugated ketone groups, typically found in the region of 1650-1700 cm⁻¹. The C=C stretching vibrations from the vinyl group and the aromatic ring appear in the 1500-1600 cm⁻¹ region. nist.gov
Interactive Data Table: Key Spectroscopic Data (IR and UV-Vis)
| Technique | Vibration/Transition | Value |
|---|---|---|
| IR | C=O Stretch | ~1650-1700 cm⁻¹ |
| IR | C=C Stretch | ~1500-1600 cm⁻¹ |
| IR | Aromatic/Aliphatic C-H Stretch | ~2850-3100 cm⁻¹ |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The electron ionization (EI) mass spectrum shows a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 188.22 g/mol . nist.gov This peak confirms the molecular formula C₁₂H₁₂O₂. Common fragmentation pathways include the loss of acetyl (CH₃CO•) and methyl (CH₃•) radicals, leading to other significant peaks in the spectrum that help to piece together the molecular structure.
Interactive Data Table: Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
X-ray Crystallographic Analysis
While a crystal structure for the parent this compound is not prominently reported, analysis of its derivatives provides critical insights into the molecule's solid-state conformation. A single-crystal X-ray study of 3-(3-Nitrobenzylidene)pentane-2,4-dione reveals detailed structural parameters. researchgate.net In this derivative, the molecule crystallizes in a structure where adjacent molecules are linked into centrosymmetric dimers through C—H⋯O interactions. researchgate.net Such studies allow for the precise measurement of all atomic coordinates, from which the exact molecular geometry can be determined.
Conformational Analysis
Spectroscopic Probes for Conformational Determination
¹H and ¹³C NMR spectroscopy serve as powerful tools for the conformational analysis of 3-benzylidene-2,4-pentanedione (B1295106). The chemical shifts of the carbon and hydrogen atoms, along with spin-spin coupling constants, are sensitive to the molecule's geometry.
A crucial aspect of the conformational analysis is the assignment of the two carbonyl groups, which can exist in a Z or E relationship with respect to the benzylidene proton. These assignments can be unambiguously determined through the analysis of vicinal ³J(CO, H) coupling constants. The carbonyl group that is cis to the ethylenic proton (Z-conformer) exhibits a larger coupling constant compared to the trans carbonyl group (E-conformer). For instance, in a related series of compounds, the Z carbonyl group showed a ³J(CO, H) of 9.4 Hz, while the E carbonyl group had a coupling constant of 6.6 Hz chempap.org. This difference in coupling constants allows for the clear differentiation of the two carbonyl environments and provides a basis for understanding the conformational preferences of the molecule.
The following table presents the ¹³C NMR chemical shifts for the parent 3-benzylidene-2,4-pentanedione, illustrating the distinct resonances for the different carbon atoms in the molecule.
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C=O (E) | 204.1 |
| C=O (Z) | 197.0 |
| C-β | 142.0 |
| C-α | 138.8 |
| C-1' | 134.4 |
| C-4' | 130.5 |
| C-2',6' | 129.8 |
| C-3',5' | 128.9 |
| CH₃ (E) | 31.5 |
| CH₃ (Z) | 26.5 |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic behavior of molecules. For Benzylidene 2,4-pentanedione, these methods have been employed to elucidate its electronic landscape and bonding characteristics, which are crucial for understanding its reactivity.
Density Functional Theory (DFT) has become a popular quantum mechanical modeling method for investigating the electronic structure of molecules. ruc.dknih.gov It is used to study the relationship between electron density and molecular properties. In the context of this compound, DFT calculations, specifically using the B3LYP method with a 6-311++G(d,p) basis set, have been utilized to study its involvement in chemical reactions. iau.ir These theoretical studies are essential for evaluating the potential energy of all structures participating in a reaction pathway. iau.ir
DFT calculations provide a detailed picture of the electron distribution within the molecule, highlighting regions of high or low electron density. This information is critical for predicting how the molecule will interact with other reagents. For instance, the calculated electronic properties can help identify nucleophilic and electrophilic sites, which are key to understanding its role in cycloaddition reactions. iau.ir
Table 1: DFT Computational Parameters for this compound Studies
| Parameter | Specification |
|---|---|
| Method | B3LYP |
| Basis Set | 6-311++G(d,p) |
| Application | Mechanistic study of cycloaddition reactions |
Data sourced from a theoretical study on the reaction mechanism of this compound. iau.ir
Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals that are spread across the entire molecule. libretexts.orguci.edu This approach is invaluable for analyzing the interactions between orbitals that govern chemical reactivity. A key tool within this framework is Natural Bond Orbital (NBO) analysis, which interprets the electronic wavefunction in terms of localized Lewis-like structures (bonds and lone pairs) and analyzes stabilizing donor-acceptor interactions. materialsciencejournal.org
For this compound, NBO analysis has been applied to gain a deeper understanding of the molecular interactions that occur during its reactions. iau.ir This method quantifies the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which corresponds to stabilizing hyperconjugative interactions. materialsciencejournal.org The magnitude of these interactions, often evaluated using second-order perturbation theory, reveals the extent of electron delocalization and conjugation within the system, which can significantly influence the molecule's stability and reaction pathways. iau.irmaterialsciencejournal.org
Conformational Landscape Analysis
Molecules are not static entities but can exist in various spatial arrangements or conformations. Analyzing the conformational landscape is crucial for understanding a molecule's physical properties and chemical behavior.
This compound can exist as different geometric isomers, primarily (E) and (Z) isomers, due to the restricted rotation around the carbon-carbon double bond of the enone moiety. The relative stability and geometry of these isomers are dictated by a delicate balance of steric and electronic effects. researchgate.net
Computational methods are used to optimize the geometry of these isomers and calculate their relative energies. researchgate.net Such analyses for similar cyclic chalcone (B49325) analogues have shown that the planarity of the molecule is influenced by the dihedral angles between the phenyl groups and the enone system. researchgate.net For this compound, the (E) isomer is generally expected to be more stable due to reduced steric hindrance between the phenyl group and the acetyl groups. Theoretical calculations provide precise bond lengths, bond angles, and torsional angles for each conformer, offering a detailed structural picture. The energy difference between the isomers is a critical parameter that determines their relative populations at equilibrium.
Table 2: Key Geometric Isomers of this compound
| Isomer | Description | Expected Relative Stability |
|---|---|---|
| (E)-isomer | The phenyl group and the main chain of the pentanedione are on opposite sides of the double bond. | Generally more stable due to lower steric hindrance. |
| (Z)-isomer | The phenyl group and the main chain of the pentanedione are on the same side of the double bond. | Generally less stable due to higher steric hindrance. |
Mechanistic Pathways Elucidation
Understanding the step-by-step process of a chemical reaction is a central goal of chemistry. Computational studies are instrumental in mapping out reaction mechanisms, identifying intermediate species, and characterizing the high-energy transition states that connect them. rsc.orgresearchgate.net
Transition state theory (TST) provides a framework for understanding reaction rates by examining the properties of the activated complex, or transition state, which is the saddle point on the potential energy surface between reactants and products. wikipedia.orgbath.ac.uk Computational chemists locate and characterize these transition states to calculate activation energies, which are the energy barriers that must be overcome for a reaction to occur.
A theoretical study on the [1+4] cycloaddition reaction between alkyl isocyanides and this compound has elucidated the stepwise mechanism of this process. iau.ir By calculating the potential energy of all structures along the reaction path, including reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. iau.ir
For this specific reaction, quantum mechanical calculations revealed that, contrary to some expectations, the second step of the reaction is the rate-determining step, meaning it has the highest activation energy barrier. iau.ir The energy profile provides crucial information about the feasibility of the reaction and the factors that control its rate and outcome. iau.ir
Table 3: Components of a Computed Reaction Energy Profile
| Component | Description | Role in Mechanism |
|---|---|---|
| Reactants | Starting materials (e.g., this compound and an alkyl isocyanide). | The initial state of the reaction coordinate. |
| Intermediates | Stable species formed and consumed during the reaction. | Represent local minima on the potential energy surface. |
| Transition States (TS) | The highest energy point along the reaction coordinate between two minima. | Determines the activation energy (barrier) for a reaction step. wikipedia.org |
| Products | The final chemical species formed. | The final state of the reaction coordinate. |
This table outlines the key structures computationally characterized to elucidate a reaction mechanism. iau.ir
Solvent Effects on Reaction Mechanisms
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the role of solvents in the reaction mechanisms involving this compound and its precursors. The solvent environment can significantly influence reaction pathways, transition state energies, and the stability of intermediates.
One of the fundamental equilibria associated with the 2,4-pentanedione moiety is keto-enol tautomerism. A theoretical study on the closely related 3-phenyl-2,4-pentanedione, using the B3LYP/6-31+G(d) method, investigated this equilibrium in the gas phase and four different solvents. The study found that the tautomeric equilibrium proceeds through a four-membered ring transition state. The calculated activation energies for the tautomerization from the keto to the enol form show a dependence on the solvent environment. Generally, polar solvents tend to stabilize the more polar keto tautomer, influencing the equilibrium position.
The formation of this compound itself, typically via a Knoevenagel condensation between benzaldehyde (B42025) and 2,4-pentanedione (acetylacetone), is also subject to solvent effects. Theoretical calculations have provided a detailed free energy profile for this reaction. For instance, the piperidine-catalyzed Knoevenagel condensation in methanol (B129727) has been computationally modeled. acs.org This study revealed that the reaction proceeds through carbinolamine, iminium, and enolate intermediates. acs.org The methanol solvent plays a crucial role in the formation of the carbinolamine intermediate. acs.org The rate-determining step was identified as the formation of the iminium ion, which involves the elimination of a hydroxide (B78521) ion from the carbinolamine intermediate. acs.org
Another theoretical analysis focused on the methoxide-catalyzed reaction between benzaldehyde and acetylacetone (B45752) in methanol. rsc.org This study concluded that the rate-determining step is the departure of the hydroxide ion from the anionic intermediate. rsc.org A key finding was that polar solvents favor the reaction because the transition state is product-like and involves the creation of the highly solvated hydroxide ion. rsc.org This explains the experimental observation of enhanced reaction rates in more polar media. rsc.org
Table 1: Calculated Activation Energies for Tautomerization of 3-Phenyl-2,4-pentanedione in Various Media
| Medium | Activation Energy (kcal/mol) |
| Gas-phase | 30.61 |
| Cyclohexane (B81311) | 30.82 |
| Carbon Tetrachloride | 30.84 |
| Methanol | 31.23 |
| Water | 31.26 |
Structure-Property Relationships (Theoretical)
The relationship between the molecular structure of this compound and its chemical and physical properties can be effectively investigated using theoretical and computational methods. These approaches provide insights into the electronic structure, reactivity, and stability of the molecule.
Quantum-chemical calculations are widely used to determine a range of molecular descriptors that correlate with a compound's properties. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is an indicator of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for understanding the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
For molecules with extended conjugation, like this compound, DFT and time-dependent DFT (TD-DFT) methods can predict optoelectronic properties, such as UV-Vis absorption spectra. The introduction of substituents on the benzylidene ring can tune these properties by altering the electron density distribution and the energies of the frontier orbitals. Electron-donating groups tend to increase the HOMO energy and decrease the HOMO-LUMO gap, leading to a red-shift (a shift to longer wavelengths) in the absorption spectrum. Conversely, electron-withdrawing groups typically lower the LUMO energy, which can also result in a red-shift and affect the molecule's electron-accepting capabilities.
Quantitative Structure-Activity Relationship (QSAR) studies on similar molecular frameworks, such as 5-(substituted benzylidene) thiazolidine-2,4-diones, demonstrate how various calculated descriptors can be correlated with biological activity. Although not directly focused on this compound's chemical reactivity, these studies underscore the power of theoretical descriptors in building predictive models for molecular properties. Such models can be constructed based on a variety of calculated parameters, including electronic properties (e.g., atomic charges, dipole moment), steric factors, and lipophilicity (LogP).
Table 2: Key Theoretical Descriptors and Their Significance
| Descriptor | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Atomic Charges | Describe the electron distribution within the molecule, indicating potential sites for nucleophilic or electrophilic attack. |
Reactivity and Mechanistic Studies in Organic Transformations
Knoevenagel Condensation: Mechanism and Scope
The synthesis of Benzylidene 2,4-pentanedione is commonly achieved through the Knoevenagel condensation. This reaction is a modification of the aldol (B89426) condensation and involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com In the case of this compound, the active methylene (B1212753) compound is 2,4-pentanedione (acetylacetone), and the carbonyl compound is benzaldehyde (B42025).
The mechanism is typically initiated by a weak base, such as an amine (e.g., piperidine), which deprotonates the active methylene group of 2,4-pentanedione to form a resonance-stabilized enolate ion. wikipedia.orgrsc.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol-type addition product, a β-hydroxy carbonyl compound, subsequently undergoes dehydration to eliminate a molecule of water, yielding the final α,β-unsaturated product, this compound. sigmaaldrich.comthermofisher.com The removal of the water formed during the reaction helps to drive the equilibrium towards the product. thermofisher.com
The scope of the Knoevenagel condensation is broad, allowing for the use of various aldehydes and active methylene compounds. wikipedia.org The reaction is a classic and reliable method for forming carbon-carbon bonds. rsc.org
Nucleophilic Addition Reactions
The conjugated system of this compound makes it an excellent electrophile for nucleophilic addition reactions. nii.ac.jpacademie-sciences.fr Nucleophiles can attack either the carbonyl carbon (1,2-addition) or, more commonly, the β-carbon of the α,β-unsaturated system (1,4-conjugate addition or Michael addition). researchgate.net The latter pathway is generally favored by softer nucleophiles. researchgate.net
Michael Addition Reactions with Various Nucleophiles (e.g., thiols, enolizable ketones)
The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. This reaction involves the 1,4-addition of a nucleophile, known as a Michael donor, to the electron-poor double bond. nih.gov
Thiols: Thiols are effective soft nucleophiles for Michael additions to α,β-unsaturated enones, a process known as the thia-Michael reaction. mdpi.com The reaction is typically base-catalyzed, involving the deprotonation of the thiol to form a more nucleophilic thiolate anion. nih.govmdpi.com This thiolate then adds to the β-carbon of this compound, generating an enolate intermediate which is subsequently protonated to yield the final adduct. nih.govmdpi.com The reactivity in these additions can be influenced by the structure of the enone and the pH of the reaction medium. mdpi.comnih.gov Studies on analogous cyclic chalcone (B49325) systems show that the rate of thiol addition is dependent on the substituents and the pH. mdpi.com
Enolizable Ketones: Enolates derived from enolizable ketones can also act as Michael donors. In a reaction analogous to the Knoevenagel condensation's first step, a base is used to deprotonate the α-carbon of the ketone, creating a nucleophilic enolate. This enolate then adds to the β-position of this compound. This type of reaction is fundamental for forming new carbon-carbon bonds and constructing more complex molecular frameworks. researchgate.net
Cycloaddition Reactions (e.g., [1+4] with alkyl isocyanides)
This compound can participate in cycloaddition reactions to form cyclic structures. A notable example is the [1+4] cycloaddition with alkyl isocyanides. rsc.org Theoretical studies using the B3LYP method have investigated the stepwise mechanism of the reaction between this compound and various alkyl isocyanides, such as methyl benzene (B151609) isocyanide, tert-butyl isocyanide, and cyclohexyl isocyanide. iau.iriau.ir
| Reactant 1 | Reactant 2 (Alkyl Isocyanide) | Key Mechanistic Finding | Computational Method |
|---|---|---|---|
| This compound | Methyl benzene isocyanide | The second step of the reaction is rate-determining. | B3LYP method with 6-311++G(d,p) basis set |
| This compound | tert-Butyl isocyanide | ||
| This compound | Cyclohexyl isocyanide |
Cyclization and Condensation Reactions for Heterocycle Synthesis
The reactivity of this compound makes it a key starting material or intermediate for the synthesis of various heterocyclic compounds.
Formation of Pyrrol-2-ones and Furan (B31954) Derivatives
Pyrrol-2-ones: The reaction of this compound with alkyl isocyanides can yield 5-Hydroxy-N-substituted-2H-pyrrol-2-ones. sigmaaldrich.com This transformation highlights the utility of isocyanide-based cycloadditions in constructing nitrogen-containing heterocycles. The development of efficient strategies for synthesizing substituted pyrroles is an active area of research due to their prevalence in pharmaceuticals and functional materials. rsc.org
Furan Derivatives: The Feist–Benary furan synthesis is a classic method that involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. wikipedia.org While not a direct reaction of this compound, the underlying principle of using a β-dicarbonyl component is relevant. The synthesis of furan derivatives is of significant interest as the furan motif is present in many natural products and biologically active compounds. nih.gov
Formation of Pyrazolo[1,5-a]pyrimidines and Acridinones
The reaction of 3-amino-1H-pyrazoles with β-dicarbonyl compounds is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidines. In this context, this compound can act as a key building block. The reaction is believed to proceed through an initial Michael addition of the exocyclic amino group of the aminopyrazole to the activated double bond of this compound. This is followed by an intramolecular cyclization and dehydration, leading to the formation of the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system. The regioselectivity of this reaction is influenced by the substitution pattern on both the pyrazole (B372694) and the dicarbonyl compound.
While the direct synthesis of acridinones from this compound is not extensively documented, the general synthesis of acridinones often involves the condensation of anilines with β-ketoesters or related dicarbonyl compounds. By analogy, a plausible pathway could involve the reaction of anilines with this compound. This would likely proceed via a Michael addition of the aniline (B41778) to the enone system, followed by an intramolecular cyclization and subsequent oxidation to furnish the aromatic acridinone (B8587238) core.
Reductive Transformations
Reductive Deacylation Mechanisms
The reduction of α,β-unsaturated β-dicarbonyl compounds can lead to a variety of products depending on the reaction conditions and the reducing agent employed. Reductive deacylation, the removal of one of the acetyl groups, is a potential transformation for this compound. Mechanistically, this process can be envisioned to occur under conditions that favor cleavage of a carbon-acyl bond. For instance, certain transition metal-catalyzed hydrogenolysis conditions could potentially lead to the cleavage of one of the acetyl groups. The mechanism would likely involve the formation of a metal enolate, which could then undergo further reaction to eliminate an acetyl group. The presence of the benzylidene group can influence the electronic properties of the dicarbonyl system and thus affect the feasibility and outcome of such a transformation.
Reactions with Phosphonite Esters leading to Oxyphosphoranes
This compound has been shown to react with phosphonite esters to yield five-membered cyclic oxyphosphoranes. beilstein-journals.org This reaction is a classic example of the addition of a trivalent phosphorus compound to a conjugated system. The mechanism is believed to be initiated by the nucleophilic attack of the phosphorus atom of the phosphonite ester onto the β-carbon of the α,β-unsaturated system of this compound. This initial addition results in the formation of a zwitterionic intermediate. Subsequently, an intramolecular cyclization occurs, where the negatively charged oxygen of the enolate attacks the positively charged phosphorus atom, leading to the formation of the stable five-membered oxyphosphorane ring. The stereochemistry at the phosphorus center in the resulting oxyphosphoranes has been a subject of detailed study.
Multicomponent Reaction (MCR) Pathways
Role as an Intermediate in Multi-Component Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. This compound can participate in MCRs both as a starting material and as a key intermediate formed in situ.
Its role as a Michael acceptor is central to its utility in MCRs. nih.gov For instance, in a three-component reaction, an aldehyde, a β-dicarbonyl compound (like 2,4-pentanedione), and a nucleophile can react in a domino fashion. Initially, the aldehyde and the dicarbonyl compound can undergo a Knoevenagel condensation to form a this compound intermediate. This intermediate then readily undergoes a Michael addition with the nucleophile present in the reaction mixture. Subsequent intramolecular reactions can then lead to the formation of diverse and complex heterocyclic or carbocyclic structures.
The general scheme for such a multicomponent reaction can be depicted as follows:
| Reactant 1 | Reactant 2 | Reactant 3 | Intermediate | Final Product |
| Benzaldehyde | 2,4-Pentanedione | Nucleophile (e.g., amine, thiol) | This compound | Complex heterocycle/carbocycle |
This ability to be generated in situ and then participate in further transformations makes this compound a valuable, albeit transient, player in the intricate pathways of multicomponent synthesis.
Coordination Chemistry of Benzylidene 2,4 Pentanedione
Ligand Behavior and Chelation Modes
Benzylidene 2,4-pentanedione, a derivative of the well-studied β-diketone, acetylacetone (B45752), serves as a potent chelating agent in coordination chemistry. Its ability to form stable metal complexes is primarily attributed to the presence of the 1,3-dicarbonyl moiety.
Bidentate Ligand Properties
The 2,4-pentanedione portion of the molecule is the primary site of metal coordination. Following deprotonation of the enolic hydroxyl group, the ligand acts as a monoanionic bidentate chelating agent. It coordinates to a metal center through the two oxygen atoms of the carbonyl groups, forming a stable six-membered chelate ring. tandfonline.com This coordination mode is common for β-diketonate ligands, where the delocalization of π-electrons within the chelate ring contributes significantly to the stability of the resulting complex. The ligand typically forms a pseudo-aromatic ring structure upon coordination. researchgate.net
Influence of Substituents on Coordination
The electronic properties of the this compound ligand can be systematically modified by introducing substituents on the benzylidene (phenyl) ring. These substituents can alter the electron density on the coordinating oxygen atoms, thereby influencing the stability and properties of the metal complexes.
The introduction of electron-withdrawing groups (e.g., nitro, halo-) on the phenyl ring decreases the electron density on the diketonate moiety. This enhanced acidity can facilitate deprotonation but may lead to weaker M-O bonds. Conversely, electron-donating groups (e.g., methoxy, methyl) increase the electron density on the coordinating oxygen atoms, strengthening the M-O bonds and enhancing the stability of the complex. researchgate.netderpharmachemica.com These modifications allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which can impact their reactivity, spectroscopy, and potential applications. tandfonline.com
Synthesis of Metal Complexes
Metal complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, often with the addition of a base to facilitate the deprotonation of the ligand.
Transition Metal Complexes (e.g., Co, Ni, Cu, Fe, Hg, Zn, Ag)
A general method for synthesizing transition metal complexes involves the reaction of an ethanolic solution of this compound with a hydrated metal chloride or acetate (B1210297) salt. tandfonline.comnih.gov The mixture is typically refluxed, often with the addition of a base like sodium hydroxide (B78521) or an amine to promote the formation of the anionic ligand. lsu.eduinorgchemres.org
Co(II), Ni(II), and Cu(II) Complexes : These complexes have been synthesized from their respective metal(II) salts. tandfonline.com The resulting complexes are often colored precipitates that can be isolated by filtration. nih.gov
Fe(III) Complexes : Iron(III) complexes can be formed using ferric chloride, typically resulting in highly colored solutions or solids.
Zn(II) Complexes : Due to its d¹⁰ electronic configuration, Zn(II) forms diamagnetic complexes, which are useful for NMR spectroscopic studies to confirm ligand coordination. mdpi.com
Hg(II) and Ag(I) Complexes : While less common, complexes with mercury and silver can also be prepared. Mercury(II) complexes can be synthesized from mercury(II) halides, often resulting in tetrahedral geometries. mdpi.com Silver(I) complexes can be prepared by reacting the ligand with silver nitrate (B79036) in the presence of a mild base like triethylamine (B128534) to yield the Ag(I)-diketonate complex. tandfonline.com
Lanthanide Complexes (e.g., Eu(III), Dy(III), Sm(III))
The synthesis of lanthanide complexes follows a similar methodology, often utilizing lanthanide nitrate or chloride salts. This compound acts as a primary ligand that can sensitize the luminescence of the lanthanide ion.
Sm(III) Complexes : Samarium(III) complexes have been successfully synthesized using 3-benzylidene-2,4-pentanedione (B1295106) as the primary ligand. These complexes are noted for their orange light emission. tandfonline.com
Eu(III) and Dy(III) Complexes : Europium(III) and Dysprosium(III) complexes are readily formed with β-diketonate ligands. The synthesis often includes ancillary ligands, such as 1,10-phenanthroline (B135089) or its derivatives, which coordinate to the lanthanide ion in addition to the primary β-diketonate ligands. tandfonline.com These ternary complexes can exhibit enhanced luminescence properties compared to the binary complexes. The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727), where the lanthanide salt is reacted with a stoichiometric amount of the ligands.
Structural and Electronic Properties of Metal Complexes
The properties of the metal complexes of this compound are dictated by the nature of the central metal ion and the coordination geometry.
Structural Properties : The coordination geometry of the metal complexes is often determined using spectroscopic methods and magnetic susceptibility measurements. Infrared (IR) spectroscopy is a key tool for confirming coordination. The C=O stretching frequency of the free ligand is observed to shift to lower wavenumbers upon complexation, indicating the coordination of the oxygen atoms to the metal ion. The appearance of new bands at lower frequencies is attributed to M-O stretching vibrations. tandfonline.com
For diamagnetic complexes like those of Zn(II), ¹H NMR spectroscopy can confirm the structure in solution. A downfield shift of the ligand's proton signals upon complexation is indicative of coordination. mdpi.com In many cases, transition metal complexes with a 1:2 metal-to-ligand ratio adopt octahedral geometries, with two ligand molecules coordinating to the metal center. inorgchemres.org However, square planar and tetrahedral geometries are also possible depending on the metal ion and reaction conditions.
Electronic Properties : The electronic properties are highly dependent on the central metal ion.
Transition Metal Complexes : The geometry of paramagnetic transition metal complexes can often be inferred from their magnetic moments and electronic absorption spectra (UV-Vis). For instance, high-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.3-5.2 B.M., while octahedral Ni(II) complexes show moments of 2.8-3.4 B.M. inorgchemres.org Copper(II) complexes usually have a magnetic moment around 1.9-2.2 B.M., consistent with one unpaired electron. lsu.eduinorgchemres.org Zn(II) complexes are diamagnetic as expected. inorgchemres.org
| Metal Ion | Typical Magnetic Moment (B.M.) | Common Geometry |
|---|---|---|
| Co(II) | 4.31 - 4.38 | Octahedral |
| Ni(II) | 2.84 - 2.95 | Octahedral |
| Cu(II) | 1.84 - 1.85 | Octahedral |
| Fe(II) | 5.32 - 5.40 | Octahedral |
| Zn(II) | Diamagnetic | Octahedral/Tetrahedral |
Lanthanide Complexes : The most significant electronic property of the lanthanide complexes is their characteristic luminescence. The this compound ligand can act as an "antenna," absorbing UV radiation and transferring the energy efficiently to the central lanthanide ion, which then emits light through its characteristic f-f transitions. Complexes of Sm(III) show sharp emission peaks in the orange-red region of the spectrum, while Eu(III) complexes are known for their strong red emission, and Dy(III) complexes often exhibit yellow luminescence. tandfonline.com The intensity of this luminescence can be weak for some lanthanide ions due to quenching effects.
Spectroscopic Characterization of Metal-Ligand Interactions
Spectroscopic methods are fundamental in confirming the coordination of the this compound ligand to a metal center. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy provide direct evidence of metal-ligand bond formation.
Infrared (IR) Spectroscopy : The IR spectrum of the free ligand shows characteristic vibrational bands that shift upon complexation. For instance, the stretching vibration of the azomethine group (C=N) in a Schiff base ligand, observed at a specific frequency, will shift upon coordination with a metal ion, confirming the involvement of the azomethine nitrogen in chelation. semanticscholar.org Similarly, changes in the positions and intensities of bands corresponding to phenolic (C-O) and azomethine (CH=N) groups in the spectra of metal complexes, compared to the free ligand, indicate the coordination of these groups with the metal ion. arcjournals.org In one study, the free N-benzylidene aniline (B41778) ligand showed a C=N stretching vibration at 1627.0 cm⁻¹, which shifted to 1625.2 cm⁻¹ in its nickel complex. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes. The chemical shifts of protons and carbons in the ligand molecule are sensitive to the coordination environment. For example, the ¹H NMR spectrum of an N-benzylideneaniline nickel complex showed a signal at 10.0 ppm assigned to the azomethine proton (CH=N). semanticscholar.orgarcjournals.org The corresponding ¹³C NMR spectrum exhibited a signal at 193.8 ppm for the azomethine carbon. semanticscholar.orgarcjournals.org These shifts, when compared to the free ligand, provide insight into the electronic effects of coordination.
UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide information about the electronic transitions and the geometry of the coordination sphere. The spectra of the ligands typically show absorption bands corresponding to n-π* and π-π* transitions. semanticscholar.org Upon complexation, these bands may shift to lower or higher frequencies, confirming coordination. semanticscholar.org Additionally, new bands may appear in the visible region due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions, which are useful in determining the coordination geometry. nih.gov For instance, the electronic spectrum of a square planar Cu(II) complex displayed bands at 404 and 523 nm, which were attributed to π → π*, LMCT, and d–d transitions. nih.gov
The following table summarizes the key spectroscopic data for a representative Nickel(II) complex of a benzylidene derivative.
| Spectroscopic Technique | Feature | Free Ligand | Nickel(II) Complex |
| IR Spectroscopy | ν(C=N) (cm⁻¹) | 1627.0 | 1625.2 semanticscholar.org |
| ¹H NMR | δ(CH=N) (ppm) | 9.9 | 10.0 semanticscholar.org |
| ¹³C NMR | δ(CH=N) (ppm) | 194.0 | 193.8 semanticscholar.org |
Magnetic Susceptibility Studies of Paramagnetic Complexes
Magnetic susceptibility measurements are crucial for understanding the electronic structure of paramagnetic metal complexes of this compound, particularly those involving transition metals with unpaired electrons. libretexts.org The effective magnetic moment (μ_eff), calculated from susceptibility data, provides information about the number of unpaired electrons and, by extension, the oxidation state and coordination geometry of the central metal ion. researchgate.net
The spin-only magnetic moment (μ_s.o.) can be calculated using the following formula: μ_s.o. = √n(n+2) where 'n' is the number of unpaired electrons.
Deviations from the spin-only value can indicate orbital contributions to the magnetic moment, which are dependent on the symmetry of the complex. semanticscholar.org For example, Co(II) complexes in an octahedral geometry often exhibit magnetic moments significantly higher than the spin-only value for three unpaired electrons (3.87 BM) due to orbital contributions from the T1g ground state. semanticscholar.org
The magnetic moment for a Co(II) complex with a square planar geometry was calculated to be 4.48 μB. nih.gov A Cu(II) complex with a proposed square planar geometry showed a magnetic moment of 1.45 μB. nih.gov In another study, the magnetic moments of Ni(II) complexes were found to be in the range of 3.0–3.2 BM, suggesting an octahedral geometry. semanticscholar.org
The table below presents magnetic moment data for several metal complexes.
| Metal Ion | Number of Unpaired Electrons (n) | Theoretical Spin-Only Moment (BM) | Observed Magnetic Moment (BM) | Probable Geometry |
| Co(II) | 3 | 3.87 | 4.48 nih.gov | Square Planar |
| Co(II) | 3 | 3.87 | 4.90–4.91 semanticscholar.org | Octahedral |
| Ni(II) | 2 | 2.83 | 3.0–3.2 semanticscholar.org | Octahedral |
| Cu(II) | 1 | 1.73 | 1.45 nih.gov | Square Planar |
X-ray Diffraction of Metal Complexes
The average crystallite size can be estimated using the Debye-Scherrer equation: D = 0.9λ / (βcosθ) where D is the average crystallite size, λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle. researchgate.net
For newly synthesized complexes, XRD patterns can reveal whether the material is crystalline or amorphous. ijcce.ac.ir For instance, the XRD pattern of a synthesized Fe(II) complex showed an intense peak at 25.6°, from which a grain size of 13.05 nm was calculated. ijcce.ac.ir In contrast, a Co(II) complex prepared under similar conditions showed a broad bump, indicating an amorphous phase. ijcce.ac.ir
Structural analysis of single crystals provides detailed geometric information. Studies on various metal complexes with ligands similar to this compound have confirmed geometries such as octahedral for Co(II) and Ni(II) ions and tetrahedral for Zn(II). researchgate.net For example, X-ray diffraction data for a Fe(II) complex with a related ligand was indexed to a monoclinic crystal system. jocpr.com
The following table summarizes crystallographic data obtained from XRD studies for representative metal complexes.
| Complex | Crystal System | Lattice Parameters | Average Crystallite Size (nm) |
| Fe(II) Complex | Monoclinic jocpr.com | a = 11.5 Å, b = 17.5 Å, c = 12.3 Å, β = 108.5° | 13.05 ijcce.ac.ir |
| Co(II) Complex | Monoclinic jocpr.com | a = 10.9 Å, b = 18.2 Å, c = 12.1 Å, β = 89.8° | Amorphous ijcce.ac.ir |
Photophysical Properties of Luminescent Metal Complexes
Metal complexes of this compound, particularly those involving lanthanide ions, can exhibit interesting photophysical properties, including strong luminescence. This luminescence arises from energy transfer processes within the complex, making them suitable for applications in lighting devices and sensors. researchgate.net
Luminescence Mechanisms and Energy Transfer
The luminescence of lanthanide complexes is typically achieved through the "antenna effect." In this process, the organic ligand (the "antenna"), such as this compound, absorbs incident light (usually UV) and is excited from its ground state (S₀) to a singlet excited state (S₁). Through intersystem crossing (ISC), the energy is transferred to the ligand's triplet state (T₁). If the energy of this triplet state is appropriately matched with the emissive energy level of the lanthanide ion, the energy can be efficiently transferred from the ligand to the metal ion, populating its excited state. The lanthanide ion then de-excites by emitting light, resulting in its characteristic sharp, line-like emission bands. oaepublish.com
The efficiency of this energy transfer process is critical for achieving bright luminescence. It depends on the energy gap between the ligand's triplet state and the metal's accepting level. A mismatch can lead to inefficient energy transfer or back-transfer, quenching the luminescence. The study of luminescence temperature dependence in some Europium complexes showed that luminescence is quenched by a thermally-activated energy transfer from the metal's ⁵D₀ state back to the ligand's T₁ state. rsc.org
The general mechanism can be summarized as follows:
Ligand Absorption : Ligand + hν → Ligand* (S₁)
Intersystem Crossing : Ligand* (S₁) → Ligand* (T₁)
Ligand-to-Metal Energy Transfer : Ligand* (T₁) + Ln³⁺ → Ligand + (Ln³⁺)*
Metal-Centered Luminescence : (Ln³⁺)* → Ln³⁺ + hν'
Optical Band Gap Determination
The optical band gap (E_g) is a crucial parameter that characterizes the electronic properties of materials, including metal complexes. It represents the minimum energy required to excite an electron from the valence band to the conduction band. For metal complexes of this compound, the optical band gap can be determined from the UV-Vis absorption spectrum.
The relationship between the absorption coefficient (α), photon energy (hν), and the optical band gap (E_g) is given by the Tauc equation: (αhν)ⁿ = A(hν - E_g) where A is a constant and the exponent 'n' depends on the nature of the electronic transition (n = 2 for a direct transition and n = 1/2 for an indirect transition).
By plotting (αhν)ⁿ versus hν (a Tauc plot) and extrapolating the linear portion of the curve to the energy axis, the value of the optical band gap can be determined. The semiconducting nature of some Schiff base complexes has been indicated by their optical band gap measurements. For example, the experimental band gap of a Zn(II) complex in ethanol was found to be in the range of 4.28–4.38 eV at various concentrations. researchgate.net In another study, the quasiparticle band gaps for monolayer MoS₂ and WS₂ were determined to be 2.17 ± 0.04 eV and 2.38 ± 0.06 eV, respectively, using scanning tunneling spectroscopy. aps.org A study on pnictides reported a wide band gap of 2.34 eV for MgSiP₂. nih.gov
The table below shows optical band gap values for different compounds.
| Compound/Complex | Method | Band Gap (eV) |
| Zn(II) Complex | UV-Vis Spectroscopy | 4.28 - 4.38 researchgate.net |
| MgSiP₂ | Vis-IR Transmittance | 2.34 nih.gov |
| Monolayer MoS₂ | Scanning Tunneling Spectroscopy | 2.17 ± 0.04 aps.org |
| Monolayer WS₂ | Scanning Tunneling Spectroscopy | 2.38 ± 0.06 aps.org |
Thermal Stability of Metal Complexes
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of metal complexes of this compound. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition patterns, the presence of solvent molecules, and the composition of the final residue. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and decomposition.
The thermal decomposition of these complexes often occurs in distinct steps. For hydrated complexes, the first step typically involves the loss of water molecules at lower temperatures. This is followed by the decomposition of the organic ligand at higher temperatures, eventually leaving a stable metal oxide as the final residue.
For example, a study on a hydrated Zn(II) complex showed that the initial decomposition step was the loss of crystal water, followed by a structural rearrangement of the anhydrous form. The complex then remained stable up to approximately 330 °C before further degradation. researchgate.net The thermal degradation patterns of various metal complexes can provide insights into their relative stabilities. researchgate.net
Advanced Applications in Chemical Sciences
Use as Building Blocks in Complex Organic Synthesis
Benzylidene 2,4-pentanedione serves as a versatile precursor in the synthesis of a variety of more complex molecules, some of which exhibit significant biological activity. Its utility stems from the presence of multiple reactive sites, including the α,β-unsaturated ketone system and the two carbonyl groups of the pentanedione moiety. This structure allows for its use in various condensation and cyclization reactions to form heterocyclic systems, which are common scaffolds in medicinal chemistry.
The synthetic utility of this compound has been demonstrated in the preparation of several classes of potentially bioactive molecules. For instance, benzylidene derivatives are integral to the structure of compounds with notable biological effects. Research has shown that benzylidene-containing structures, such as those derived from 2-aminoimidazolones and 2-benzylidene-1-indanone, can exhibit anti-tumor and anti-inflammatory properties, respectively. Furthermore, (E)-8-benzylidene derivatives of certain morphans have been developed as highly selective ligands for sigma receptors, indicating the importance of the benzylidene group in molecular recognition by biological targets. rsc.org
Specific examples of its synthetic applications include:
Synthesis of 5-Hydroxy-N-substituted-2H-pyrrol-2-ones : Achieved through reaction with alkyl isocyanides. nih.gov
Preparation of Five-membered cyclic oxyphosphoranes : Formed by reacting with phosphonite esters. nih.gov
These reactions highlight the role of this compound as a foundational building block, enabling the construction of diverse molecular architectures for investigation in drug discovery and development.
Role in Materials Chemistry
The application of this compound as a direct precursor for the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) is not extensively documented in scientific literature. While related structures, such as the benzophenone (B1666685) core, are widely used as fragments in the synthesis of organic semiconductors and host materials for OLEDs, a similar role for this compound has not been established. rsc.orgmdpi.com Research in OLED materials tends to focus on molecules with specific electronic and photophysical properties, such as high charge carrier mobility and efficient electroluminescence, which have not been a primary area of investigation for this particular compound. rsc.org
Similar to its role in OLEDs, the use of this compound as a precursor for organic semiconductors and related electronic materials is not a well-established area of research. The development of organic semiconductors typically involves classes of molecules with extensive π-conjugated systems, such as polythiophenes, heteroacenes, and other specifically designed polymers and small molecules that facilitate efficient charge transport. beilstein-journals.org this compound does not inherently possess the extended conjugation characteristic of high-performance organic semiconductors, and its utility as a building block for such materials has not been reported in the available literature.
Photostabilization Mechanisms in Organic Systems
This compound and its derivatives have been identified as effective photostabilizers for other organic compounds that are prone to degradation upon exposure to UV radiation. beilstein-journals.org The primary mechanism underlying this protective effect involves the absorption of harmful UV energy and its subsequent dissipation through non-destructive pathways, a key one being triplet-state energy transfer.
The process begins when the benzylidene pentanedione molecule absorbs a photon of UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁). Following this, the molecule can undergo a process called intersystem crossing (ISC) to a lower-energy, but longer-lived, triplet state (T₁). This transition is a crucial step in its function as a photostabilizer.
Once in the triplet state, the molecule can act as an energy donor. If a nearby photosensitive molecule (the acceptor) has a triplet energy level that is lower than that of the benzylidene pentanedione derivative, an intermolecular triplet-triplet energy transfer can occur. researchgate.net This process, known as the Dexter energy transfer mechanism, involves the exchange of two electrons between the donor and acceptor. nih.gov The benzylidene pentanedione derivative returns to its ground state, having safely dissipated the absorbed energy, while the acceptor molecule is raised to its triplet state. This prevents the photosensitive molecule from undergoing more damaging photochemical reactions that might occur from its own excited singlet state.
Studies on derivatives such as 3-(3,4,5-Trimethoxybenzylidene)-2-4-pentanedione (TMBP) support this mechanism. Computational analysis of TMBP revealed a significantly lower HOMO-LUMO energy gap for the triplet state compared to the singlet state, indicating that transitions involving the triplet state are energetically favorable. This property is essential for an effective photostabilizer that operates via a triplet-state pathway.
Interactive Data Table: Calculated Energy States of a Photostabilizer Derivative
| Molecular State | Parameter | Energy Value (eV) | Implication |
| Singlet State | E HOMO-LUMO | 3.86 | Energy required for initial photoexcitation. |
| Triplet State | E HOMO-LUMO | 2.0 | Lower energy required for transition, facilitating intersystem crossing and subsequent energy transfer. |
This data is for the derivative 3-(3,4,5-Trimethoxybenzylidene)-2-4-pentanedione (TMBP) and illustrates the energetic favorability of the triplet state pathway in photostabilization.
Light-Induced Reaction Mechanisms for Chromophore Preservation
The preservation of chromophores against photodegradation is a critical challenge in materials science, particularly in applications such as sunscreens and coatings. Derivatives of this compound have emerged as effective photostabilizers, primarily by quenching the excited states of other UV-absorbing molecules that are prone to degradation.
A notable example is 3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione (TMBP), which has been specifically designed as a photostabilizer for avobenzone (B1665848), a widely used but photolabile UVA filter. nih.govresearchgate.net The primary mechanism for this protective effect is the efficient quenching of the excited triplet state of avobenzone. nih.gov Upon absorbing UV radiation, avobenzone is promoted to an excited singlet state, which can then transition to a longer-lived and more reactive triplet state via intersystem crossing. This triplet state is a key intermediate in the photodegradation pathways of avobenzone.
TMBP intervenes by accepting the energy from the excited triplet-state avobenzone molecule, returning the avobenzone to its ground state before it can degrade. This process, known as triplet-state energy transfer, is effective because TMBP possesses a lower triplet energy level than avobenzone. nih.gov
Mechanism of Triplet Quenching:
Excitation: Avobenzone absorbs UVA radiation and is promoted to its excited triplet state (Avo*).
Energy Transfer: The excited avobenzone molecule collides with a ground-state TMBP molecule. Energy is transferred from Avo* to TMBP, resulting in ground-state avobenzone (Avo) and an excited triplet-state TMBP molecule (TMBP). Avo + TMBP → Avo + TMBP*
Energy Dissipation: The TMBP* molecule then harmlessly dissipates this energy as heat, returning to its ground state without undergoing chemical degradation. This ability to cycle through the excited state and return to the ground state without significant degradation is crucial for its function as a photostabilizer. nih.gov
This photostabilizing effect is further enhanced by light-induced reactions within the TMBP molecule that preserve the principal chromophoric structures. nih.govresearchgate.net The inherent photostability of the benzylidenepentanedione core allows it to effectively manage and dissipate absorbed UV energy, making it an excellent protective agent for less stable chromophores.
| Property | Mechanism/Effect | Target Chromophore | Reference |
|---|---|---|---|
| Photostabilization | Triplet-state energy transfer (triplet quenching) | Avobenzone | nih.gov |
| SPF Boosting | Boosts in vivo SPF by >50% for organic and inorganic sunscreens | Sunscreen Formulations | researchgate.net |
| Spectrum Coverage | Contributes to broad-spectrum protection with critical wavelengths >370 nm | Sunscreen Formulations | nih.govresearchgate.net |
Catalytic Applications of this compound and its Derivatives
While not intrinsically catalytic, this compound and its derivatives serve as highly effective ligands for creating transition metal complexes with significant catalytic activity. The core of this functionality lies in the β-diketone moiety, which, in its enolate form, acts as a strong bidentate chelating agent for a wide range of metal ions. This chelation stabilizes the metal center and allows for the precise tuning of its electronic and steric properties, which is fundamental to controlling catalytic behavior.
The parent compound, 2,4-pentanedione (acetylacetonate, acac), is a ubiquitous ligand in coordination chemistry and catalysis. Research has shown that in certain reactions, acac-type ligands are not merely spectators but play a crucial role in the catalytic cycle. For instance, in palladium-catalyzed alkene diamination reactions, it was discovered that 2,4-pentanedione derivatives, rather than traditional phosphine (B1218219) ligands, were key to the catalytic process. nih.gov These ligands are proposed to stabilize the Pd(II) and Pd(IV) oxidation states involved in the catalytic cycle, facilitating the key steps of oxidative addition and reductive elimination. nih.gov
Derivatives of this compound offer an advantage over simple acac ligands by introducing a benzylidene group that can be readily functionalized. By adding electron-donating or electron-withdrawing substituents to the phenyl ring, it is possible to systematically modulate the electron density at the metal center. This fine-tuning can impact the catalyst's activity, selectivity, and stability. For example, electron-rich ligands can enhance the rate of oxidative addition at the metal center, a critical step in many cross-coupling reactions. nih.gov
The versatility of this ligand scaffold allows for its use with various transition metals to catalyze a broad spectrum of organic transformations, including:
Cross-Coupling Reactions: Related ligands like dibenzylidene acetone (B3395972) (dba) are staples in palladium-catalyzed cross-coupling chemistry. scilit.com
Oxidation/Reduction Reactions: Metal complexes are widely used as oxidation or reduction catalysts. The ligand environment is critical for determining the redox potential and substrate selectivity. rsc.orgmdpi.com
Polymerization and Addition Reactions: The stability and well-defined geometry of metal-diketonate complexes make them suitable for various addition reactions. nih.gov
| Metal Center | Ligand Type | Reaction Catalyzed | Role of Ligand | Reference |
|---|---|---|---|---|
| Palladium (Pd) | 2,4-Pentanedione derivatives | Alkene Diamination | Stabilizes Pd(II)/Pd(IV) cycle; outperforms phosphine ligands | nih.gov |
| Cobalt (Co) | Redox-active pentadentate ligand | Proton Reduction (H₂ Evolution) | Participates in electron transfer; lowers overpotential | rsc.org |
| Ruthenium (Ru) | Azopyridine | Glutathione Oxidation | Mediates redox cycle for catalytic oxidation | ed.ac.uk |
| Gadolinium (Gd) | Carboxylate and Phenanthroline | Benzyl Alcohol Oxidation | Forms stable, active catalytic complex | mdpi.com |
Chemosensor Development (mechanistic aspects of analyte interaction)
Chemosensors are molecules designed to produce a measurable signal upon binding a specific analyte. Derivatives of this compound are excellent candidates for chemosensor design due to the combination of a robust analyte-binding site (the β-diketone) and a conjugated system that can act as a signal transducer (fluorophore or chromophore). The interaction with analytes, typically metal ions, triggers a change in the sensor's photophysical properties, leading to a detectable colorimetric or fluorescent response. The specific mechanism of this signal transduction is key to the sensor's function.
The sensing process begins with the selective binding of an analyte by the β-diketone unit, which exists in equilibrium with its enol tautomer. In the presence of a metal ion, the enol proton is displaced, and the resulting enolate acts as a bidentate chelator, forming a stable complex with the analyte. rsc.orgmdpi.com This binding event perturbs the electronic structure of the molecule, initiating one of several signaling mechanisms.
Key Mechanistic Pathways:
Photoinduced Electron Transfer (PET): In a PET sensor, the molecule consists of a receptor (the binding site), a fluorophore, and a spacer. In the "off" state, the fluorescence of the fluorophore is quenched by electron transfer from the receptor. Upon analyte binding, the energy level of the receptor's frontier orbitals is lowered, preventing this electron transfer and "turning on" fluorescence. nih.govacs.org For example, a β-diketone derivative sensor shows fluorescence enhancement for Fe²⁺ because the metal's coordination blocks the PET pathway from a nitrogen atom to the fluorophore. nih.govacs.org
Intramolecular Charge Transfer (ICT): ICT sensors feature an electron-donating group connected to an electron-accepting group through a π-conjugated system. The absorption and emission wavelengths of such molecules are sensitive to their electronic environment. Analyte binding to the receptor part of the sensor can enhance or inhibit the ICT process, leading to a shift in the absorption or fluorescence spectrum, which can be observed as a color change or a ratiometric fluorescence response. nih.gov
Metal-Ligand Charge Transfer (MLCT): In some cases, interaction with a metal ion can induce a new, non-radiative deactivation pathway. For instance, the binding of paramagnetic ions like Cu²⁺ can quench fluorescence through an MLCT mechanism, where an electron is transferred from the metal to the ligand, or through energy transfer processes. acs.org
Excited-State Intramolecular Proton Transfer (ESIPT): Some fluorescent molecules contain an intramolecular hydrogen bond that allows for proton transfer in the excited state, leading to a characteristic dual or large Stokes-shifted emission. If the β-diketone's enol proton is part of such a system, metal chelation will block the proton transfer pathway. This inhibition of ESIPT can close a non-radiative decay channel or switch the emission from one wavelength to another, resulting in a pronounced "off-on" fluorescent signal. rsc.org
| Mechanism | Description | Typical Analyte | Observed Response | Reference |
|---|---|---|---|---|
| Photoinduced Electron Transfer (PET) | Analyte binding blocks electron transfer, inhibiting fluorescence quenching. | Fe²⁺ | Fluorescence "Turn-On" | nih.govacs.org |
| Metal-Ligand Charge Transfer (MLCT) | Binding of a paramagnetic metal induces a non-radiative decay pathway. | Cu²⁺ | Fluorescence Quenching | acs.org |
| Intramolecular Charge Transfer (ICT) | Analyte binding alters the push-pull electronic character, causing a spectral shift. | Zn²⁺ | Colorimetric change and/or ratiometric fluorescence shift | nih.gov |
| Excited-State Intramolecular Proton Transfer (ESIPT) Inhibition | Metal chelation prevents proton transfer in the excited state, altering emission. | Al³⁺ | Fluorescence "Off-On" or ratiometric change | rsc.org |
Mechanistic Biological Studies
Enzyme Inhibition Kinetics and Molecular Interactions
The biological activity of benzylidene 2,4-pentanedione and its derivatives often stems from their ability to interact with and inhibit enzyme function. The presence of an α,β-unsaturated carbonyl system makes the compound susceptible to nucleophilic attack, a key mechanism in its interaction with biological macromolecules.
Catechol-O-methyltransferase (COMT) Inhibition Mechanisms
A substituted derivative, 3-(3-hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione, has been identified as a potent irreversible inhibitor of Catechol-O-methyltransferase (COMT). nih.gov The inhibition mechanism is complex, displaying biphasic kinetics when the enzyme is pre-incubated with the inhibitor. nih.gov This observation suggests that the compound modifies at least two distinct thiol groups on the COMT enzyme that are crucial for its catalytic activity. nih.gov
Kinetic analysis revealed that the modification of the more reactive thiol group occurs in a non-specific manner. In contrast, the attack on the second, more slowly-reacting thiol group is characteristic of an active site-directed inhibition. nih.gov Further evidence for active site interaction comes from protection experiments. The presence of a saturating concentration of the co-substrate S-adenosyl-L-methionine (AdoMet) during pre-incubation resulted in pseudo-first-order kinetics, indicating the complete protection of one of the target thiol groups. nih.gov Similarly, when both AdoMet and the substrate 3,5-dinitrocatechol (DNC) were present, the inactivation of COMT by the inhibitor was prevented, strongly suggesting that both reactive thiol groups are located at or near the enzyme's active site. nih.gov
Kinetic Parameters of COMT Inhibition by a this compound Derivative
| Condition | Observed Kinetics | Inferred Mechanism | Reference |
|---|---|---|---|
| Inhibitor Alone | Biphasic | Modification of at least two essential thiol groups with different reactivities. | nih.gov |
| + S-adenosyl-L-methionine (AdoMet) | Pseudo-first order | AdoMet protects one of the reactive thiol groups, likely within the active site. | nih.gov |
| + AdoMet and 3,5-dinitrocatechol (DNC) | No inactivation | Protection of both reactive groups, confirming their location at or near the active site. | nih.gov |
Specific Thiol Group Modification in Enzymes
The primary mechanism for the interaction of this compound derivatives with enzymes involves the specific modification of thiol groups present in cysteine residues. Activated alkene derivatives, such as the α,β-unsaturated carbonyl moiety in this compound, are known to react with thiol groups via a Michael addition reaction. nih.gov This covalent bond formation leads to irreversible inhibition of the enzyme. nih.gov
In the case of COMT, the inhibitor modifies at least two essential thiol groups. nih.gov One of these modifications is specific and directed towards the active site, while the other is less specific. nih.gov The reactivity of protein thiols can be influenced by their local chemical environment, including accessibility and the presence of nearby amino acid residues that can stabilize the thiolate form, facilitating the nucleophilic attack. This selective reactivity underlies the specific biological effects observed for this class of compounds.
Mechanisms of Antimicrobial Activity
The antimicrobial properties of compounds containing an α,β-unsaturated carbonyl system, such as this compound derivatives, are well-documented.
Interaction with Microbial Enzymes or Coenzymes
The core mechanism of antimicrobial activity for α,β-unsaturated carbonyl compounds is their function as a Michael acceptor. nih.gov This allows them to react with biological nucleophiles, such as the thiol groups of cysteine residues in microbial enzymes or coenzymes. nih.gov This covalent modification can disrupt the protein's structure and function, leading to the inhibition of essential metabolic pathways and ultimately inhibiting microbial growth or causing cell death.
While this general mechanism is widely accepted, specific microbial enzyme targets for the parent compound, this compound, are not extensively detailed in the literature. However, studies on derivatives suggest that these molecules have the potential to act as antibacterial agents against a range of pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov The efficacy of these compounds is often linked to their ability to covalently bind to and inactivate crucial bacterial proteins.
Cellular Mechanistic Studies of Biological Activity (in vitro models)
In vitro studies using cell models have elucidated some of the cellular mechanisms through which this compound derivatives exert their biological effects, particularly in the context of inflammation and cancer.
Research on structurally related 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives has shown that their anti-inflammatory activity correlates with the suppression of several key cellular pathways. nih.gov In cell models, these compounds inhibit the tumor necrosis factor-alpha (TNF-α)-induced production of reactive oxygen species (ROS). nih.gov Furthermore, they suppress the expression of adhesion molecules ICAM-1 and MCP-1, which are critical for monocyte-epithelial adhesion in inflammatory processes. nih.gov A crucial part of this mechanism is the inhibition of NF-κB transcriptional activity, a central regulator of the inflammatory response. nih.gov Certain derivatives also suppress the lipopolysaccharide (LPS)-induced expression of TNF-α by inhibiting AP-1 transcriptional activity. nih.gov Other related compounds have been shown to induce cell death in cancer cell lines. nih.gov
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies on derivatives of this compound have provided valuable insights into the molecular features required for biological activity. These studies typically involve synthesizing a series of analogues with different substituents on the benzylidene phenyl ring and evaluating their impact on a specific biological effect.
For anti-inflammatory activity, SAR studies of 2-benzylidene-1-indanone derivatives revealed specific structural requirements for the inhibition of cytokines like IL-6 and TNF-α. Similarly, for substrate-specific ERK1/2 inhibitors based on a 5-benzylidene-thiazolidine-2,4-dione scaffold, the position of substituents on the phenyl ring was found to be critical. nih.govnih.gov Shifting an ethoxy group from the 4-position to the 2-position on the phenyl ring significantly enhanced the compound's ability to inhibit cell proliferation and induce apoptosis. nih.govnih.gov These findings underscore that the benzylidene moiety is essential for interaction with the target enzyme and that the substitution pattern on the phenyl ring fine-tunes the potency and specificity of the biological activity. nih.gov
Representative SAR Findings for Benzylidene-dione Derivatives
| Compound Class | Biological Activity | Key SAR Finding | Reference |
|---|---|---|---|
| 5-(benzylidene)-thiazolidine-2,4-dione | ERK1/2 Inhibition | An oxygen-containing substituent (e.g., ethoxy) on the phenyl ring is important for activity. Shifting it from the 4- to the 2-position improved potency. | nih.govnih.gov |
| 2-benzylidene-1-indanone | Anti-inflammatory | Modifications to the fused aromatic ring and the benzylidene ring influence the inhibition of IL-6 and TNF-α production. | nih.gov |
| 2-benzylidene-3-oxobutanamide | Antibacterial | The presence of the α,β-unsaturated ketone moiety is crucial for activity against resistant bacteria like MRSA. | nih.gov |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of Benzylidene 2,4-pentanedione, often involving the Knoevenagel condensation of benzaldehyde (B42025) and 2,4-pentanedione, is ripe for innovation with a focus on green chemistry principles. Future research is increasingly directed towards methodologies that minimize environmental impact, reduce reaction times, and enhance yields.
Eco-friendly synthetic routes are a primary focus, with investigations into the use of alternative energy sources such as microwave and ultrasonic irradiation. ijrpc.comugm.ac.id These methods have shown promise in accelerating organic reactions, often leading to higher yields and cleaner product profiles compared to conventional heating. ijrpc.comugm.ac.id The development of solvent-free reaction conditions is another key area, aiming to reduce the use of volatile and often hazardous organic solvents. tue.nl
Biocatalysis presents a particularly promising frontier for the sustainable synthesis of this compound and its derivatives. The use of enzymes, such as lipases, to catalyze the Knoevenagel condensation has been explored for related structures and offers the potential for high selectivity under mild reaction conditions. nih.gov Baker's yeast has also been employed as a biocatalyst for one-pot cascade reactions that include Knoevenagel condensation, highlighting the potential for whole-cell biocatalysis in synthesizing complex molecules. pnrjournal.com Research into identifying and engineering novel enzymes with specific activity towards the synthesis of this compound could lead to highly efficient and environmentally benign production methods.
| Methodology | Advantages | Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free conditions. ijrpc.comugm.ac.id | Optimization of reaction parameters for this compound synthesis. |
| Ultrasonic Irradiation | Enhanced reaction rates, improved mass transfer. nih.gov | Synergistic effects with other green chemistry techniques. |
| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, reduced waste. nih.gov | Screening and engineering of enzymes for Knoevenagel condensation. |
| Solvent-Free Synthesis | Reduced environmental impact, simplified work-up procedures. tue.nl | Development of solid-state or neat reaction conditions. |
Exploration of Undiscovered Reaction Pathways and Synthetic Utility
This compound, as an α,β-unsaturated dicarbonyl compound, possesses a rich and varied reactivity that is yet to be fully explored. Its conjugated system of double bonds and carbonyl groups makes it an excellent candidate for a variety of chemical transformations, opening doors to the synthesis of novel and complex molecules.
Future research will likely focus on uncovering and exploiting new reaction pathways. Domino reactions , where a single synthetic operation triggers a cascade of subsequent transformations, are of particular interest for their efficiency in building molecular complexity. chemicalbook.com For instance, tandem reactions initiated by the Michael addition to the β-carbon of the benzylidene moiety could lead to the formation of intricate carbocyclic and heterocyclic frameworks. nih.govbeilstein-journals.orgrsc.orgresearchgate.netnih.gov
The exploration of unusual cycloaddition reactions is another promising avenue. While the Diels-Alder reaction is a well-established tool, investigating less common cycloadditions, such as [3+2] or [2+2] cycloadditions, could yield novel ring systems with unique properties. nih.govrsc.orgnih.gov The reactivity of the dicarbonyl moiety also lends itself to the synthesis of a wide array of heterocyclic compounds, a cornerstone of medicinal chemistry.
| Reaction Type | Potential Products | Significance |
| Domino Reactions | Complex polycyclic and heterocyclic structures. | High step-economy and efficiency in synthesis. chemicalbook.com |
| Tandem Michael Additions | Densely functionalized acyclic and cyclic compounds. nih.govbeilstein-journals.orgrsc.orgresearchgate.netnih.gov | Access to complex molecular architectures from simple precursors. |
| Novel Cycloadditions | Unique carbocyclic and heterocyclic ring systems. nih.govrsc.orgnih.gov | Discovery of new scaffolds for materials and drug discovery. |
| Heterocycle Synthesis | Pyrazoles, isoxazoles, pyridines, and other nitrogen- and oxygen-containing heterocycles. | Access to a wide range of biologically active compounds. |
Advanced Materials Development based on this compound Frameworks
The unique electronic and structural features of this compound make it an attractive building block for the development of advanced materials with novel optical, electronic, and responsive properties.
The dicarbonyl unit of this compound is an excellent chelating ligand for metal ions , suggesting its potential in the construction of metal complexes and metal-organic frameworks (MOFs) . Research in this area could lead to materials with applications in catalysis, gas storage, and sensing.
The incorporation of the this compound moiety into polymer backbones or as side chains is another exciting direction. The conjugated system can impart interesting photophysical properties , such as fluorescence and photochromism, making these polymers suitable for applications in optics and electronics. coopmontpetit.com Furthermore, the reactivity of the double bond and carbonyl groups allows for post-polymerization modification, enabling the fine-tuning of material properties.
The development of stimuli-responsive polymers containing the this compound unit is also a promising area. mdpi.comnih.gov These materials could be designed to respond to external stimuli such as light, pH, or temperature, leading to applications in drug delivery, sensors, and smart coatings. mdpi.comnih.govmdpi.com
| Material Type | Potential Properties | Potential Applications |
| Metal Complexes | Catalytic activity, luminescence, magnetic properties. | Catalysis, sensing, bio-imaging. |
| Polymers | Photophysical properties (fluorescence, photochromism), thermal stability. coopmontpetit.com | Organic light-emitting diodes (OLEDs), optical data storage, photoresists. |
| Stimuli-Responsive Materials | Reversible changes in structure and properties in response to external stimuli. mdpi.comnih.govmdpi.com | Drug delivery systems, sensors, smart coatings, actuators. mdpi.comnih.govmdpi.com |
Deeper Elucidation of Molecular Mechanisms in Biological Systems
Derivatives of benzylidene have shown a wide range of biological activities, including anti-cancer and enzyme inhibitory effects. nih.gov A key future research direction is to move beyond phenotypic screening and delve into the precise molecular mechanisms by which this compound and its analogs exert their biological effects.
Molecular modeling and docking studies will be instrumental in identifying and characterizing the interactions between these compounds and their biological targets, such as enzymes and receptors. By understanding the binding modes and the key intermolecular forces at play, researchers can gain insights into the structure-activity relationships (SAR) that govern their biological efficacy.
Investigating the role of this compound derivatives as enzyme inhibitors is a particularly promising area. For example, related benzylidene compounds have been studied as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. chalcogen.ro Future studies could explore the inhibition of other key enzymes implicated in various diseases. Elucidating the kinetic and thermodynamic parameters of these inhibitory interactions will be crucial for understanding their potency and selectivity.
Computational Design and Prediction of Novel Derivatives and Applications
The synergy between experimental and computational chemistry is set to drive the future of drug discovery and materials science. For this compound, computational tools offer a powerful means to design and predict the properties of novel derivatives with enhanced performance.
Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable tool for correlating the structural features of this compound derivatives with their biological activities. ijrpc.comchalcogen.roresearchgate.netnih.govmdpi.comnih.govjournalirjpac.com By developing robust and predictive QSAR models, researchers can virtually screen large libraries of compounds and prioritize the synthesis of those with the highest predicted potency. researchgate.netnih.govmdpi.comnih.gov
Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound derivatives interact with their biological targets over time. mdpi.com These simulations can reveal important information about the conformational changes that occur upon binding and the stability of the ligand-receptor complex, which is crucial for rational drug design.
In silico screening and computational drug discovery platforms will enable the high-throughput evaluation of virtual libraries of this compound analogs against a wide range of biological targets. nih.govbeilstein-journals.orgfrontiersin.orgdartmouth.edu This approach can significantly accelerate the identification of promising lead compounds for various therapeutic applications.
| Computational Technique | Application | Outcome |
| QSAR Modeling | Predicting biological activity based on chemical structure. ijrpc.comchalcogen.roresearchgate.netnih.govmdpi.comnih.govjournalirjpac.com | Prioritization of synthetic targets with high predicted potency. researchgate.netnih.govmdpi.comnih.gov |
| Molecular Docking | Simulating the binding of ligands to biological macromolecules. | Understanding binding modes and structure-activity relationships. |
| Molecular Dynamics Simulations | Simulating the time-dependent behavior of molecular systems. mdpi.com | Elucidating the dynamics of ligand-receptor interactions. |
| In Silico Screening | Virtually screening large compound libraries against biological targets. nih.govbeilstein-journals.orgfrontiersin.orgdartmouth.edu | Rapid identification of potential lead compounds for drug discovery. |
Q & A
Q. What are the primary synthetic routes for producing 3-benzylidene-2,4-pentanedione, and how do reaction conditions influence yield and purity?
3-Benzylidene-2,4-pentanedione (CAS 4335-90-4) is synthesized via Claisen-Schmidt condensation between benzaldehyde and 2,4-pentanedione. Key factors include:
- Catalyst selection : Base catalysts (e.g., NaOH, KOH) promote aldol condensation but may require neutralization steps to isolate the product .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification due to high boiling points. Ethanol/water mixtures balance yield and ease of isolation .
- Temperature control : Reactions conducted at 60–80°C minimize side products like polymeric species .
- Purity verification : Post-synthesis characterization via NMR (keto-enol tautomer analysis) and HPLC (≥95% purity) is critical .
Q. How does the keto-enol tautomerism of benzylidene-2,4-pentanedione affect its reactivity in coordination chemistry?
The equilibrium between keto and enol forms (Table I, ) governs its chelation behavior:
- Enol dominance : The enol form (stabilized by conjugation with the benzylidene group) binds metals like Fe(III) and Cu(II) via β-diketonate coordination, forming stable complexes .
- Experimental validation : NMR integration of enolic proton signals (δ ~15–16 ppm) quantifies tautomer ratios under varying conditions (e.g., solvent polarity, temperature) .
- Impact on reactivity : Increased enol content enhances ligand denticity but may reduce solubility in nonpolar media .
Q. What spectroscopic methods are most reliable for characterizing benzylidene-2,4-pentanedione derivatives?
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and enolic O–H bonds (~3200 cm⁻¹). Overlap with aromatic C–H stretches (benzylidene group) requires deconvolution .
- NMR analysis :
- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity and monitors degradation products .
Advanced Research Questions
Q. How do substituents on the benzylidene moiety influence the thermodynamic stability of 2,4-pentanedione derivatives?
- Electron-withdrawing groups (EWGs) : Nitro or halogen substituents stabilize the enol form via resonance, shifting tautomer equilibrium (e.g., 3-(4-nitrobenzylidene)-2,4-pentanedione shows 85% enol in DMSO-d₆) .
- Steric effects : Bulky groups (e.g., tert-butyl) destabilize the planar enol structure, favoring the keto form .
- Thermodynamic data : Differential scanning calorimetry (DSC) reveals melting point variations (e.g., 3-benzylidene derivatives melt at ~170–173°C) .
Q. What are the metabolic pathways of 2,4-pentanedione derivatives in mammalian systems, and how do structural modifications alter toxicity?
- Inhalation studies : In rats exposed to 400 ppm 2,4-pentanedione, plasma clearance is slower than IV administration, with metabolites (polar molecules) excreted in urine within 12–24 hours .
- Neurotoxicity : Subchronic exposure induces central neurotoxicity (e.g., vacuolation in brainstem nuclei), linked to reactive metabolite formation (e.g., γ-diketones) .
- Structural mitigation : Benzylidene substitution reduces volatility (lowering inhalation risk) but may introduce aryl metabolites requiring Phase II detoxification pathways (e.g., glucuronidation) .
Q. What methodological challenges arise when using 2,4-pentanedione-based reagents for formaldehyde detection, and how can they be addressed?
- Sensitivity vs. speed : The acetylacetone method (3,5-diacetyl-1,4-dihydrolutidine formation) detects formaldehyde at 0.01 ppm but requires 60-minute heating at 60°C. Microwave-assisted protocols reduce time to 15 minutes .
- Interference mitigation : Acetaldehyde (up to 1000× formaldehyde concentration) does not interfere, but propionaldehyde may cross-react. Solid-phase extraction (SPE) pre-purification minimizes false positives .
- Environmental concerns : Acetylacetone is classified as harmful (logP = 0.49, moderate bioaccumulation). Alternatives like 2,4-dinitrophenylhydrazine (DNPH) offer greener workflows but lower sensitivity .
Q. How can computational modeling predict the photostabilizing efficacy of benzylidene-2,4-pentanedione derivatives in UV-sensitive formulations?
- DFT studies : Calculate HOMO-LUMO gaps to assess UV absorption ranges. For example, 3-(4-methoxybenzylidene)-2,4-pentanedione absorbs at 290–320 nm, suitable for UV-B protection .
- Antioxidant synergy : Built-in phenolic groups (e.g., 3-(3,4-dihydroxybenzylidene) derivatives) scavenge radicals, enhancing stability in sunscreen formulations .
- Experimental validation : Accelerated weathering tests (QUV chambers) correlate computed λmax with empirical degradation rates (R² > 0.85) .
Q. What strategies improve the environmental compatibility of 2,4-pentanedione-based analytical methods?
- Microscale protocols : Reducing reagent volumes (e.g., 100 μL acetylacetone per sample vs. 1 mL) lowers waste generation .
- Biodegradable derivatives : Enzymatic synthesis of 2,4-pentanedione analogs (e.g., using lipases) reduces reliance on petrochemical precursors .
- Lifecycle assessment (LCA) : Compare carbon footprints of acetylacetone vs. DNPH methods, prioritizing energy-efficient detection (e.g., fluorescence over spectrophotometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
